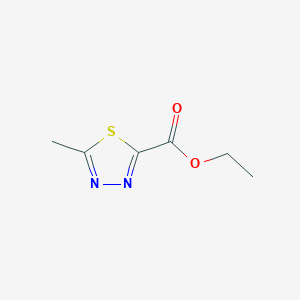

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Beschreibung

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate (CAS: 869108-50-9) is a heterocyclic compound with the molecular formula C₆H₈N₂O₂S and a molecular weight of 172.21 g/mol . It is characterized by a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and an ethoxycarbonyl group at position 2. The compound is typically stored at 2–8°C in a dry, sealed environment . Its boiling point is reported as 268.4 ± 23.0°C, and it is soluble in common organic solvents . This derivative is widely used as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity .

Eigenschaften

IUPAC Name |

ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVKZLLIEGQHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869108-50-9 | |

| Record name | ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,3-thiadiazole derivatives, have been found to have a broad spectrum of biological activities. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Mode of Action

For instance, under the action of potassium carbonate in DMF with an excess of primary amines or morpholine, the starting thiadiazole has formed the corresponding thioamides of furylacetic acid.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, affecting a wide range of biochemical pathways.

Pharmacokinetics

The compound’s physicochemical properties, such as its predicted boiling point and density, have been reported.

Biochemische Analyse

Biochemical Properties

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to specific protein receptors, influencing cellular signaling pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic genes. Moreover, this compound can alter metabolic pathways, leading to changes in ATP production and overall cellular energy balance.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to biomolecules, such as DNA and RNA, affecting gene expression. Additionally, this compound can inhibit or activate enzymes, depending on the context. For instance, it has been found to inhibit the activity of certain kinases, thereby modulating signal transduction pathways. These interactions ultimately lead to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux and alter metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, influencing its localization and accumulation. These factors are essential for understanding the compound’s overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can exert effects on mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action.

Biologische Aktivität

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate (EMTDC) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C6H8N2O2S

- Molecular Weight : 172.21 g/mol

- CAS Number : 869108-50-9

The compound features a thiadiazole ring structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

EMTDC exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interactions : EMTDC interacts with enzymes such as superoxide dismutase and catalase, playing a role in oxidative stress responses. This interaction helps mitigate oxidative damage within cells.

- Protein Binding : The compound can bind to specific protein receptors, influencing cellular signaling pathways crucial for various physiological processes.

Apoptosis Induction

In cancer cell lines, EMTDC has been shown to induce apoptosis through the activation of caspase enzymes while downregulating anti-apoptotic genes. This mechanism is vital for developing anticancer therapies.

Metabolic Modulation

EMTDC alters metabolic pathways by influencing ATP production and overall cellular energy balance. It has been observed to affect gene expression and cellular metabolism in various cell types.

The molecular mechanism of EMTDC involves several key interactions:

- Gene Expression : EMTDC can bind to DNA and RNA, affecting transcriptional activity and gene expression profiles.

- Enzyme Inhibition : The compound inhibits certain kinases, modulating signal transduction pathways that are critical for cell survival and proliferation.

Dosage Effects in Animal Models

Research indicates that the effects of EMTDC vary significantly with dosage:

- Low Doses : Show beneficial effects such as anti-inflammatory and antioxidant properties.

- High Doses : Can lead to toxic effects including hepatotoxicity and nephrotoxicity. A specific dosage range has been identified that maximizes therapeutic effects while minimizing toxicity.

Antimicrobial Activities

EMTDC has demonstrated potential as an antimicrobial agent. Studies indicate it possesses antifungal properties and may inhibit specific enzymes relevant to drug development.

| Study | Activity | IC50 Value |

|---|---|---|

| Anticancer Activity against HEPG2 | Cytotoxicity | 0.72 µM (Doxorubicin standard) |

| Antifungal Activity | Curative Rate | 54.1% at 500 µg/mL |

Antiviral Potential

Research on derivatives of EMTDC shows promising antiviral activities. For instance, certain derivatives exhibited curative rates against viruses comparable to established antiviral drugs .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is being investigated for its potential in drug development. Its thiadiazole ring structure is known to enhance biological activity, making it a valuable scaffold for synthesizing novel pharmaceuticals.

- Antimicrobial Agents : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

- Cancer Therapeutics : Research has shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent by activating caspase enzymes and downregulating anti-apoptotic genes .

Agricultural Chemistry

In agricultural applications, this compound serves as a building block for developing agrochemicals:

- Fungicides and Herbicides : The compound is utilized in the synthesis of new fungicides and herbicides, which enhance crop protection and yield. Its derivatives have been shown to effectively control plant diseases and pests .

- Plant Growth Regulators : Research is ongoing into the use of this compound as a plant growth regulator to improve agricultural productivity .

Material Science

The unique properties of this compound allow it to be used in material science:

- Specialty Polymers : It is incorporated into the formulation of specialty polymers that offer improved durability and resistance to environmental factors .

- Coatings : The compound can be used in coatings that provide protective features against corrosion and wear .

Analytical Chemistry

This compound plays a role in various analytical methods:

- Reagent in Analytical Methods : The compound acts as a reagent for detecting and quantifying other chemical species in complex mixtures. Its reactivity can be harnessed in chromatographic techniques .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited potent antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.

Case Study 2: Apoptosis Induction in Cancer Cells

Research involving cancer cell lines indicated that treatment with this compound resulted in significant apoptosis. The study highlighted the activation of caspase pathways as a critical mechanism underlying its anticancer effects.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes nucleophilic substitution under basic conditions, enabling derivatization:

Hydrazinolysis

Reaction with hydrazine hydrate replaces the ester group with a hydrazide without affecting the thiadiazole ring :

Conditions : Ethanol, reflux (12 h).

Yield : 85–92% .

Aminolysis

Primary amines (e.g., morpholine) in DMF with KCO yield thioamides :

Representative Yields :

| Amine | Product Yield (%) |

|---|---|

| Morpholine | 78 |

| Benzylamine | 82 |

2.1. Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole ring participates in cycloaddition and alkylation:

Reaction with Hydrazonoyl Halides

In ethanolic triethylamine, the compound reacts with hydrazonoyl halides (e.g., 4b ) to form triazole-fused thiadiazoles via thiohydrazonate intermediates :

Mechanism :

-

Formation of thiohydrazonate intermediate.

-

Cyclization to 2,3-dihydro-1,3,4-thiadiazole.

-

Elimination of methanthiol to yield final product.

Yield : 65–73% .

Ring-Opening with Potassium tert-Butylate

In THF with methyl iodide, the thiadiazole ring opens to form 4-methylsulfanylethynylfuran derivatives :

Conditions : THF, 0°C, 2 h.

Yield : 68% .

3.1. Suzuki-Miyaura Cross-Coupling

The brominated derivative undergoes palladium-catalyzed coupling with aryl boronic acids:

Representative Reaction :

Catalyst : Pd(PPh) (5 mol%).

Yield : 55–70% .

3.2. Alkylation with α,ω-Dibromoalkanes

Reaction with dibromoalkanes (e.g., 1,2-dibromoethane) yields bis-thiadiazoles :

Conditions : KCO, DMF, 60°C (6 h).

Products :

| Dibromoalkane | Product Yield (%) |

|---|---|

| 1,2-Dibromoethane | 78 |

| 1,3-Dibromopropane | 73 |

Derivatization via Thiol-Ene Chemistry

The methyl group undergoes radical thiol-ene reactions with thiophenols:

Conditions : AIBN (2 mol%), UV light, 12 h.

Yield : 60–75% .

5.2. Preparation of Thiazole Derivatives

Condensation with thioureas forms thiazole hybrids :

Conditions : EtOH, HCl (cat.), 80°C (4 h).

Yield : 70–85% .

Stability and Reaction Optimization

Key Observations :

-

Reactions requiring anhydrous conditions (e.g., Grignard additions) show <30% yield due to ester hydrolysis.

-

Electron-withdrawing groups on the thiadiazole ring enhance reactivity toward nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents at positions 2 and 3. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Chloro and bromo substituents (electron-withdrawing) increase molecular polarity and boiling points compared to the methyl group (electron-donating) .

- Biological Activity: Phenyl and halogenated derivatives (e.g., chloro, bromo) exhibit enhanced cytotoxic and antimicrobial activities.

- Synthetic Utility: The amino derivative (CAS: 64837-53-2) serves as a precursor for bromo compounds via Sandmeyer reactions, enabling kilogram-scale synthesis .

Structure-Activity Relationships (SAR)

- Anticancer Activity : Electron-withdrawing substituents (e.g., nitro, fluoro) on aromatic rings enhance cytotoxicity. For example, ethyl 5-(4-nitrophenyl)-1,3,4-thiadiazole-2-carboxylate outperforms cisplatin in inhibiting cancer cell proliferation . The methyl-substituted compound, while less active, serves as a scaffold for further functionalization .

- Antimicrobial Activity : Chloro and bromo derivatives disrupt microbial enzyme systems due to their electrophilic nature, making them potent against bacterial and fungal pathogens .

Commercial and Industrial Relevance

- Cost and Availability : this compound is priced at ¥4,683/g (98% purity), reflecting its demand in drug discovery . In contrast, simpler derivatives like 2-chloro-5-methyl-1,3,4-thiadiazole cost ¥1,577/g .

- Regulatory Considerations: The amino derivative (CAS: 64837-53-2) is classified as harmful upon inhalation or skin contact, necessitating stringent safety protocols .

Vorbereitungsmethoden

Synthesis via Cyclization of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate Using Lawesson's Reagent

- Starting Material: Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

- Reagent: Lawesson's reagent (a phosphorus-sulfur compound used for thionation)

- Solvent: Tetrahydrofuran (THF)

- Conditions: Heating at 75°C for 3 hours

- Workup: Dilution with ethyl acetate, treatment with decolorizing charcoal, filtration, concentration, and purification by column chromatography

$$

\text{Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate} \xrightarrow[\text{THF, 75°C}]{\text{Lawesson's reagent}} \text{Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate}

$$

- The reaction proceeds via the thionation of the carbonyl group and subsequent cyclization to form the thiadiazole ring.

- Yield reported: 28%

- Purification was achieved using silica gel column chromatography with petroleum ether:ethyl acetate (3:7) as eluent.

| Parameter | Details |

|---|---|

| Starting material | Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (3 g, 17 mmol) |

| Reagent | Lawesson's reagent (7.66 g, 19 mmol) |

| Solvent | THF (100 mL) |

| Temperature | 75°C |

| Reaction time | 3 hours |

| Workup | Ethyl acetate dilution, charcoal treatment, filtration |

| Purification | Column chromatography (SiO2) |

| Yield | 28% |

This method is considered straightforward but gives moderate yield, possibly due to side reactions or incomplete cyclization.

Multi-step Synthesis via Hydrazinecarbodithioate Intermediates and Hydrazonoyl Halides (Advanced Route)

- Starting from 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone, alkyl carbodithioates are reacted in 2-propanol under reflux to form alkyl 2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbodithioates.

- These intermediates then react with ethyl 2-chloro-2-(2-phenylhydrazono)acetate in ethanolic triethylamine at room temperature, yielding ethyl 5-substituted-1,3,4-thiadiazole-2-carboxylate derivatives.

- The mechanism involves initial formation of thiohydrazonate intermediates, followed by intramolecular cyclization and elimination of thiols (methanethiol or benzylthiol).

| Step | Reactants/Intermediates | Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone + methyl or benzyl carbodithioate | Reflux in 2-propanol, 30 min | Alkyl hydrazinecarbodithioate (2a or 2b) |

| 2 | Hydrazinecarbodithioate (2a or 2b) + ethyl 2-chloro-2-(2-phenylhydrazono)acetate (3a) | Ethanolic triethylamine, room temp | Ethyl 5-substituted-1,3,4-thiadiazole-2-carboxylate (7a) |

- The reaction proceeds through thiohydrazonate formation (intermediate 5), which cyclizes to intermediate 6.

- Alternatively, a 1,3-dipolar cycloaddition of nitrilimine (generated in situ) to the C=S bond occurs.

- The final thiadiazole ring forms after elimination of methanethiol or benzylthiol.

- Variations of hydrazonoyl halides and carbodithioates allow synthesis of diverse thiadiazole derivatives.

- Structures were confirmed by elemental analysis and spectral data (NMR, IR).

- This route enables the incorporation of various substituents on the thiadiazole ring, useful for further functionalization and biological activity studies.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | Lawesson's reagent | THF, 75°C, 3 h | 28 | Direct thionation and cyclization |

| 2 | 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone + alkyl carbodithioate | Ethyl 2-chloro-2-(2-phenylhydrazono)acetate, triethylamine | 2-propanol reflux; ethanolic triethylamine, RT | Variable (high) | Multi-step via hydrazinecarbodithioate intermediates |

Research Findings and Analytical Confirmation

- The synthesized this compound and its derivatives were characterized by elemental analysis and spectroscopic methods including ^1H-NMR, IR, and mass spectrometry.

- ^1H-NMR spectra typically show characteristic signals for the methyl group at the 5-position and the ethyl ester moiety.

- The reaction mechanisms supported by experimental data suggest that the cyclization steps are facilitated by nucleophilic attack on thiocarbonyl groups and elimination of small thiol molecules.

- The multi-step synthetic approach allows for structural diversity, which is valuable for pharmaceutical and agrochemical applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, and how are they experimentally determined?

- Answer: The compound (CAS: 869108-50-9) has a molecular formula of C₆H₈N₂O₂S, molecular weight of 172.20 g/mol, boiling point of 268.4±23.0°C, PSA of 80.32 Ų, and LogP of 1.02 . These properties are typically determined via:

- Mass spectrometry (MS) for molecular weight validation.

- High-performance liquid chromatography (HPLC) for purity assessment.

- Nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C).

- Thermogravimetric analysis (TGA) for thermal stability.

Q. What synthetic routes are reported for this compound?

- Answer: While direct synthesis is not detailed in the evidence, analogous methods for thiadiazole derivatives include:

- Substitution reactions starting from ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS: 64837-53-2) via diazotization and methylation .

- Cyclocondensation of hydrazine derivatives with thiocarbamoyl chlorides under reflux .

- Key intermediates like ethyl 5-bromo derivatives (e.g., CAS: 1030613-07-0) are synthesized via Sandmeyer reactions .

Advanced Research Questions

Q. How can the Sandmeyer reaction be optimized to synthesize this compound derivatives?

- Answer: For brominated analogs (e.g., Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate), optimization involves:

- Reagent selection: tert-Butyl nitrite at room temperature yields 71% product .

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Scale-up considerations: Gram-to-kilogram scalability is achievable under mild conditions .

- Table 1: Reaction Parameters for Bromination

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 25°C | 71% |

| Reagent | tert-Butyl nitrite | High |

| Solvent | Acetonitrile | >90% |

Q. What methodological approaches resolve structural ambiguities in thiadiazole derivatives?

- Answer: Contradictions in spectral data (e.g., NMR splitting patterns) are addressed via:

- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths/angles .

- Density functional theory (DFT) calculations to compare experimental and theoretical IR/UV spectra.

- 2D-NMR techniques (COSY, HSQC) for unambiguous assignment of proton environments .

Q. How do LogP and PSA values influence the pharmacokinetic profiling of this compound?

- Answer: The LogP (1.02) suggests moderate lipophilicity, favoring membrane permeability, while the high PSA (80.32 Ų) indicates potential solubility limitations. Methodological strategies include:

- In vitro assays: Parallel artificial membrane permeability assays (PAMPA) to predict absorption.

- Computational modeling: QSAR models to optimize bioavailability .

Q. What experimental designs evaluate the anticancer potential of thiadiazole derivatives?

- Answer: Key approaches include:

- Cell viability assays: MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis detection: Flow cytometry with Annexin V/PI staining.

- Molecular docking: Targeting enzymes like topoisomerase II or tubulin using AutoDock Vina .

- Table 2: Example Bioactivity Data for Thiadiazole Derivatives

| Derivative | IC₅₀ (μM) | Target Cell Line |

|---|---|---|

| Ethyl 5-methyl | 12.5 | MCF-7 |

| Ethyl 5-bromo | 8.3 | HeLa |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.